isopropyl (3S)-2-(3,4-dimethoxyphenyl)-3-pyrrolidinecarboxylate oxalate
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Overview
Description
Isopropyl (3S)-2-(3,4-dimethoxyphenyl)-3-pyrrolidinecarboxylate oxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a dimethoxyphenyl group, and an oxalate moiety, making it a subject of study in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl (3S)-2-(3,4-dimethoxyphenyl)-3-pyrrolidinecarboxylate oxalate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, where the pyrrolidine ring reacts with 3,4-dimethoxybenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Esterification: The carboxylate group is esterified using isopropyl alcohol and a strong acid catalyst such as sulfuric acid.
Formation of the Oxalate Salt: The final step involves the reaction of the ester with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the isopropyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Chemistry
In chemistry, isopropyl (3S)-2-(3,4-dimethoxyphenyl)-3-pyrrolidinecarboxylate oxalate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets suggests possible applications in drug development, particularly in the design of new pharmaceuticals.
Industry
In the industrial sector, this compound is explored for its use in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which isopropyl (3S)-2-(3,4-dimethoxyphenyl)-3-pyrrolidinecarboxylate oxalate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The dimethoxyphenyl group is particularly important for its binding affinity, while the pyrrolidine ring provides structural rigidity. The oxalate moiety may also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl (3S)-2-(3,4-dimethoxyphenyl)-3-pyrrolidinecarboxylate
- Methyl (3S)-2-(3,4-dimethoxyphenyl)-3-pyrrolidinecarboxylate
- Ethyl (3S)-2-(3,4-dimethoxyphenyl)-3-pyrrolidinecarboxylate
Uniqueness
Isopropyl (3S)-2-(3,4-dimethoxyphenyl)-3-pyrrolidinecarboxylate oxalate is unique due to the presence of the oxalate moiety, which can influence its solubility and reactivity. This distinguishes it from other similar compounds that lack the oxalate group, potentially offering different pharmacokinetic and pharmacodynamic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
oxalic acid;propan-2-yl (3S)-2-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4.C2H2O4/c1-10(2)21-16(18)12-7-8-17-15(12)11-5-6-13(19-3)14(9-11)20-4;3-1(4)2(5)6/h5-6,9-10,12,15,17H,7-8H2,1-4H3;(H,3,4)(H,5,6)/t12-,15?;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URNAQLCXRAULGL-VPCQFMPWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1CCNC1C2=CC(=C(C=C2)OC)OC.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@H]1CCNC1C2=CC(=C(C=C2)OC)OC.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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